
3-methyl-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide, also known as MPBH, is a chemical compound that has been the focus of scientific research due to its potential application in various fields.
Mecanismo De Acción
The exact mechanism of action of 3-methyl-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with specific enzymes and proteins in the body. For example, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of various bacterial and fungal strains. In addition, this compound has been found to be relatively non-toxic to normal cells, making it a potentially attractive candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-methyl-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide is its relatively simple synthesis method, which makes it easy to produce in large quantities. In addition, this compound has been found to be stable under various conditions, making it a suitable compound for use in lab experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several potential future directions for the study of 3-methyl-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide. One area of interest is the development of this compound-based fluorescent probes for the detection of metal ions in biological samples. Another potential application is the use of this compound as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of various scientific studies due to its potential application in different fields. The compound can be synthesized using a multicomponent reaction and has been shown to exhibit anticancer, antimicrobial, and antifungal activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples. While there are limitations to the use of this compound, its potential applications make it an attractive candidate for further study and development.
Métodos De Síntesis
3-methyl-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide can be synthesized using a multicomponent reaction between 3-methylbenzohydrazide, benzaldehyde, and ethyl acetoacetate. The reaction is carried out in the presence of a catalyst, such as piperidine, and under reflux conditions. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
3-methyl-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide has been the subject of various scientific studies due to its potential application in different fields. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit anticancer, antimicrobial, and antifungal activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
Propiedades
IUPAC Name |
3-methyl-N'-[(E)-3-oxo-3-phenylprop-1-enyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-13-6-5-9-15(12-13)17(21)19-18-11-10-16(20)14-7-3-2-4-8-14/h2-12,18H,1H3,(H,19,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAUFXHBMACIBE-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC=CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)NN/C=C/C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204825 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

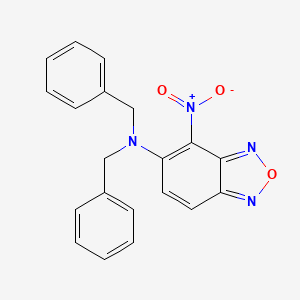
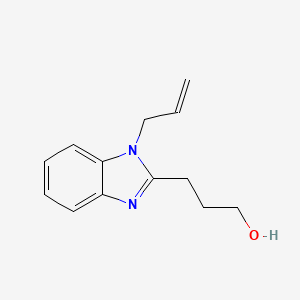
![1-[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5203904.png)
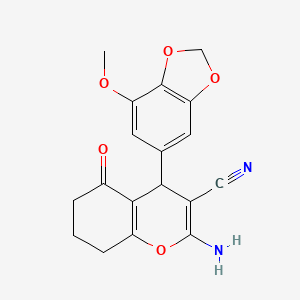
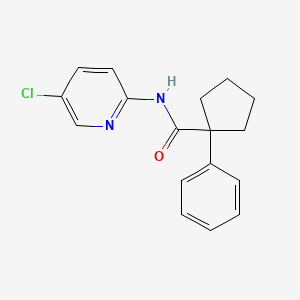
![1-sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5203918.png)
![ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate](/img/structure/B5203923.png)
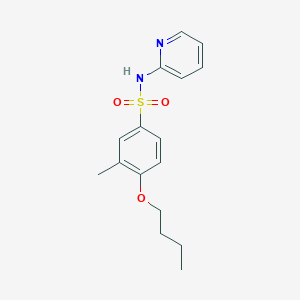
![1-[2-(1-adamantyl)ethoxy]-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B5203939.png)
![lithium 3-[(4-ethoxybenzoyl)amino]propanoate](/img/structure/B5203949.png)
![2-[(4-fluorophenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole](/img/structure/B5203953.png)
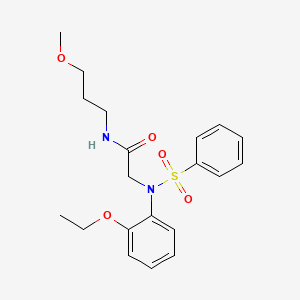
![2-[(2-hydroxyethyl)amino]-9-methyl-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5203974.png)
